An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzophenone: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzophenone: Synthesis, Properties, and Applications
Executive Summary: 4-Fluoro-3-(trifluoromethyl)benzophenone is a highly functionalized aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic properties, influencing its reactivity and biological activity. This guide provides a comprehensive overview of its physicochemical properties, details robust synthetic protocols, discusses its analytical characterization, and explores its critical role as a building block in modern drug design. The information presented is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile compound in their work.
Molecular Profile and Physicochemical Properties
4-Fluoro-3-(trifluoromethyl)benzophenone is a solid compound whose structure is characterized by a central ketone group linking an unsubstituted phenyl ring to a 1-fluoro-2-(trifluoromethyl)benzene moiety. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly influences the molecule's chemical behavior.
| Property | Value | Source(s) |
| IUPAC Name | (4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone | N/A |
| CAS Number | 239087-04-8 | [1] |
| Molecular Formula | C₁₄H₈F₄O | N/A |
| Molecular Weight | 268.21 g/mol | N/A |
| Appearance | White to yellow solid | [2] |
| Melting Point | 52-53 °C (for the related isomer 3-(trifluoromethyl)benzophenone) | [2] |
| Boiling Point | 121-123 °C at 1.5 mmHg (for the related isomer 3-(trifluoromethyl)benzophenone) | [2] |
| Solubility | Soluble in common organic solvents like dichloromethane, THF, and acetone. | N/A |
Synthetic Strategies
The construction of the 4-Fluoro-3-(trifluoromethyl)benzophenone scaffold is most reliably achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This method offers a direct and efficient route to the diaryl ketone core.
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the carbon-carbonyl bond, identifying the primary synthons as a benzoyl cation equivalent and 1-fluoro-2-(trifluoromethyl)benzene. This approach points directly to a Friedel-Crafts acylation strategy.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[3][4] The reaction proceeds by activating an acyl halide with a Lewis acid, generating a highly electrophilic acylium ion that is subsequently attacked by the electron-rich aromatic ring.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (e.g., AlCl₃): Aluminum trichloride is a powerful Lewis acid that coordinates to the chlorine atom of benzoyl chloride, facilitating its departure and the formation of the critical acylium ion electrophile.
-
Aromatic Substrate: 1-Fluoro-2-(trifluoromethyl)benzene serves as the nucleophile. The fluorine and trifluoromethyl groups are deactivating, making the reaction conditions more demanding than for unsubstituted benzene. The acylation is expected to occur para to the fluorine atom due to its ortho-, para-directing effect, which overrides the meta-directing effect of the trifluoromethyl group.
-
Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or carbon disulfide is typically used to prevent side reactions with the catalyst or intermediates.
-
Temperature Control: The initial mixing is performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the Lewis acid and the acyl chloride. The reaction is then allowed to warm to promote the substitution.
Caption: Step-by-step workflow for Friedel-Crafts synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of substrate).
-
Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in small portions over 15 minutes. Self-Validation: The mixture should remain a stirrable slurry. A slight exotherm may be observed.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C. Self-Validation: The solution will typically darken, and HCl gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (~2M). Stir for 15 minutes until the solids dissolve. Self-Validation: This hydrolyzes the aluminum complexes. The organic layer should be a clear, pale-yellow solution.
-
Workup: Transfer the mixture to a separatory funnel. Collect the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Fluoro-3-(trifluoromethyl)benzophenone.
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (~7.4-7.9 ppm). The protons on the unsubstituted phenyl ring will appear as distinct multiplets from those on the substituted ring.
-
¹⁹F NMR: Two signals are expected. One for the single fluorine atom, likely a quartet due to coupling with the adjacent CF₃ group, and a singlet or doublet for the trifluoromethyl group, depending on its coupling to the ortho fluorine.
-
¹³C NMR: The carbonyl carbon will appear downfield (~195 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 268. Key fragmentation patterns would include the loss of the phenyl group (m/z = 77) and the fluorinated phenyl group.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ketone carbonyl (C=O) stretch will be present around 1660-1680 cm⁻¹.
The Role in Medicinal Chemistry and Drug Development
The incorporation of trifluoromethyl groups is a cornerstone strategy in modern drug design.[5][6] 4-Fluoro-3-(trifluoromethyl)benzophenone serves as a valuable scaffold or intermediate for synthesizing more complex New Chemical Entities (NCEs).
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong. The CF₃ group can block metabolically labile positions on an aromatic ring, preventing oxidative degradation by cytochrome P450 enzymes and thereby increasing the drug's half-life.[7]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This is critical for drugs targeting the central nervous system.[8]
-
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and impacting receptor binding and solubility.[5]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, offering similar steric bulk but with profoundly different electronic properties, which can lead to improved binding affinity and selectivity for a biological target.[8]
The benzophenone core itself is a known pharmacophore found in various biologically active molecules, and the specific substitution pattern of this compound makes it a precursor for targeted libraries in drug discovery programs.[9]
Safety, Handling, and Storage
As with many halogenated aromatic compounds, 4-Fluoro-3-(trifluoromethyl)benzophenone requires careful handling.
-
Hazard Classification: Based on data for analogous compounds, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[10][12]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[1] Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
4-Fluoro-3-(trifluoromethyl)benzophenone is more than a simple chemical; it is a strategic tool for molecular design. Its synthesis via Friedel-Crafts acylation is robust and well-understood. The true value of this compound lies in the synergistic effects of its fluorine and trifluoromethyl substituents, which provide medicinal chemists with a powerful building block to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics and agrochemicals.
References
-
PubChem. 4-(Trifluoromethyl)benzophenone. [Link]
-
Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Jia, H., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. [Link]
- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
Fisher Scientific. 4-Fluoro-3-(trifluoromethyl)benzophenone Safety Data Sheet. [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Clark, J. (2023). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]
-
Chemguide. Friedel-Crafts Acylation of Benzene. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. Method for producing 4-fluoro-3-trifluoromethylphenol.
-
Semantic Scholar. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation. [Link]
-
Supporting Information. [Link]
-
Carl ROTH. Safety Data Sheet: Benzophenone. [Link]
-
SpectraBase. 3-Fluoro-4-(trifluoromethyl)benzoyl chloride. [Link]
-
Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]
-
Wikipedia. 4-(Trifluoromethyl)benzaldehyde. [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone|4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone (CAS 898776-57-3) is a chemical building block for research use only. Not for human consumption. [benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
